Cas no 326-64-7 (5-Chloro-2-(trifluoromethoxy)aniline)

5-Chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring both chloro and trifluoromethoxy substituents on the aromatic ring. This compound is valued in organic synthesis and pharmaceutical research due to its electron-withdrawing groups, which enhance reactivity in electrophilic substitution and coupling reactions. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, making it useful in the development of bioactive molecules. Its well-defined structure and purity ensure consistent performance in applications such as agrochemical and medicinal chemistry intermediates. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
5-Chloro-2-(trifluoromethoxy)aniline structure
326-64-7 structure
Product Name:5-Chloro-2-(trifluoromethoxy)aniline
CAS No:326-64-7
MF:C7H5ClF3NO
MW:211.568911314011
MDL:MFCD06410919
CID:293521
PubChem ID:10932748
Update Time:2025-05-27

5-Chloro-2-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-(trifluoromethoxy)aniline
    • 5-Chloro-2-Trifluoro Methoxy Aniline
    • Benzenamine,5-chloro-2-(trifluoromethoxy)-
    • 2-amino-4-chlorotrifluoro-methoxybenzene
    • KSBUTBXMRFVLND-UHFFFAOYSA-N
    • J-517285
    • DTXSID20448829
    • Benzenamine, 5-chloro-2-(trifluoromethoxy)-
    • DS-14606
    • FT-0688196
    • SCHEMBL7082410
    • AC-13874
    • BDBM626107
    • SY020755
    • EN300-222541
    • SB79376
    • AKOS005255535
    • A5840
    • 5-Chloro-2-(trifluoromethoxy)benzenamine
    • 326-64-7
    • A875558
    • MFCD06410919
    • CS-0042663
    • 5-Chloro-2-trifluoromethoxy-phenylamine
    • STL554654
    • BBL100860
    • DB-068675
    • MDL: MFCD06410919
    • Inchi: 1S/C7H5ClF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
    • InChI Key: KSBUTBXMRFVLND-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)N)OC(F)(F)F

Computed Properties

  • Exact Mass: 211.00100
  • Monoisotopic Mass: 211.0011760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.44
  • Boiling Point: 214.5℃ at 760 mmHg
  • Flash Point: 83.5°C
  • Refractive Index: 1.4850
  • PSA: 35.25000
  • LogP: 3.40200

5-Chloro-2-(trifluoromethoxy)aniline Security Information

  • HazardClass:6.1

5-Chloro-2-(trifluoromethoxy)aniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Chloro-2-(trifluoromethoxy)aniline Pricemore >>

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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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